



# understanding the role of Funobactam in overcoming antibiotic resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15623608  | Get Quote |

# Funobactam: A Technical Deep Dive into Overcoming Carbapenem Resistance

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE), poses a critical threat to global health.[1][2] These pathogens have been identified by the World Health Organization (WHO) as priority pathogens for which new therapeutic options are urgently needed.[1] In this landscape, the development of novel  $\beta$ -lactamase inhibitors (BLIs) is paramount. This technical guide explores **Funobactam** (formerly XNW4107), a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, and its pivotal role in restoring the efficacy of carbapenem antibiotics against these multidrug-resistant organisms.

### Introduction to Funobactam

**Funobactam** is a potent, intravenously administered serine  $\beta$ -lactamase inhibitor developed by Evopoint Biosciences.[2][3][4] Structurally belonging to the diazabicyclooctane (DBO) class, it is designed to be co-administered with a  $\beta$ -lactam antibiotic, primarily imipenem/cilastatin.[3] Unlike the antibiotic it protects, **Funobactam** possesses no intrinsic antibacterial activity on its own.[5][6] Its sole function is to inactivate  $\beta$ -lactamase enzymes, the primary mechanism of resistance to  $\beta$ -lactam antibiotics in many Gram-negative bacteria.



Currently, the combination of Imipenem/Cilastatin/**Funobactam** is in Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][4][7] A Pre-New Drug Application (Pre-NDA) has been submitted to China's Center for Drug Evaluation, marking a significant step towards its potential clinical use.[2]

## Mechanism of Action: Restoring Carbapenem Activity

The primary mechanism of resistance to  $\beta$ -lactam antibiotics, such as carbapenems, is the production of  $\beta$ -lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic  $\beta$ -lactam ring, rendering the antibiotic inactive before it can reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9]

**Funobactam** functions by inhibiting a broad spectrum of these serine-based β-lactamases, which are categorized into Ambler classes A, C, and D.[1][10] This includes clinically significant carbapenemases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40-like).[1][5] [11] By binding to and inactivating these enzymes, **Funobactam** effectively "protects" the partner carbapenem, imipenem, allowing it to exert its bactericidal activity.[11]





Click to download full resolution via product page

**Caption:** Mechanism of **Funobactam** in overcoming  $\beta$ -lactamase-mediated resistance.

## In Vitro and In Vivo Efficacy In Vitro Activity

Studies have demonstrated that the combination of imipenem/**funobactam** has potent in vitro activity against a wide range of carbapenem-resistant Gram-negative bacilli. The primary



method for assessing this activity is through the determination of Minimum Inhibitory Concentrations (MICs). **Funobactam** is typically tested at a fixed concentration (e.g., 8 mg/L) in combination with varying concentrations of imipenem.

Table 1: Summary of In Vitro Activity of Imipenem/Funobactam

| Bacterial<br>Species       | Resistance<br>Profile    | Imipenem MIC<br>Range (mg/L) | Imipenem/Fun<br>obactam (8<br>mg/L) MIC<br>Range (mg/L) | Reference(s) |
|----------------------------|--------------------------|------------------------------|---------------------------------------------------------|--------------|
| Acinetobacter<br>baumannii | Carbapenem-<br>Resistant | >64                          | 0.25 - 16                                               | [1][12][13]  |
| Pseudomonas<br>aeruginosa  | Carbapenem-<br>Resistant | N/A                          | 0.25 - 16                                               | [1][12][13]  |
| Klebsiella<br>pneumoniae   | Carbapenem-<br>Resistant | >64                          | 0.25 - 16                                               | [1][12][13]  |

| Escherichia coli | Carbapenem-Resistant | N/A | N/A (Bactericidal activity noted) |[4] |

Note: N/A indicates data not explicitly available in the provided search results.

Time-kill curve analyses have shown that imipenem/**funobactam** is bactericidal against resistant strains of A. baumannii and K. pneumoniae.[4] These studies also indicated that bactericidal activity does not progressively increase at concentrations greater than four times the MIC, and the combination has a low potential for the development of resistance.[4]

### In Vivo Pharmacodynamics: The Neutropenic Murine Thigh Infection Model

The in vivo efficacy of imipenem/**funobactam** has been extensively evaluated using the neutropenic murine thigh infection model.[1][4][12][14] This model is a standard for assessing the pharmacokinetic/pharmacodynamic (PK/PD) relationships of new antimicrobial agents.

A key finding from these studies was that the efficacy of **Funobactam** is time-dependent.[1][13] [14] Traditional PK/PD indices like the percentage of the dosing interval that the free drug



concentration remains above the MIC (%fT > MIC) were poor predictors of efficacy.[1][12][14] Instead, a novel PK/PD index, (%fT > CT)/MIC, demonstrated the strongest correlation with bacterial killing.[1][12] In this index, CT represents a threshold plasma **funobactam** concentration, which was determined to be 1 mg/L.[1][12][14] This new index integrates the isolate's specific susceptibility (MIC) with the time the inhibitor concentration exceeds a critical threshold, providing a more accurate prediction of in vivo activity.[1]

Table 2: Funobactam PK/PD Targets for Efficacy in the Murine Thigh Model

| Bacterial Species          | Efficacy Endpoint     | Median (%fT > CT[1<br>mg/L])/MIC Value | Reference(s) |
|----------------------------|-----------------------|----------------------------------------|--------------|
| Acinetobacter<br>baumannii | 1-log10 CFU reduction | 9.82                                   | [1][12][14]  |
| Pseudomonas<br>aeruginosa  | 1-log10 CFU reduction | 9.90                                   | [1][12][14]  |

| Klebsiella pneumoniae | Stasis (no change in CFU) | 55.73 |[1][12][14] |

**CFU: Colony-Forming Units** 

Human-simulated regimens (HSR) of imipenem/**funobactam** (500/250 mg q6h as a 1-hour infusion) in the murine model produced greater than a 1-log kill against the majority of A. baumannii (6/7 isolates) and all P. aeruginosa (4/4 isolates) tested, and achieved stasis against all tested K. pneumoniae (4/4 isolates).[1][12]

### **Experimental Protocols Broth Microdilution for MIC Determination**

- Preparation: Bacterial isolates are subcultured twice on Trypticase Soy Agar with 5% sheep blood and incubated for 18-24 hours.[1]
- Inoculum: A bacterial suspension is prepared and standardized to the appropriate density.
- Assay: Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth. For the combination, Funobactam is added to each well at a fixed concentration of 8



mg/L.[1]

- Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated.
- Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

### **Neutropenic Murine Thigh Infection Model**

This protocol outlines the key steps used to evaluate the in vivo efficacy of imipenem/funobactam.





Click to download full resolution via product page

**Caption:** Workflow for the neutropenic murine thigh infection model.



- Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are used.[1]
- Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg (4 days prior to inoculation) and 100 mg/kg (1 day prior).[1]
- Simulation of Human PK: To better simulate human drug exposures, renal clearance of the study drugs is reduced by administering uranyl nitrate (5 mg/kg, IP) one day before inoculation.[1]
- Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the test bacterial isolate.
- Treatment: Therapy with imipenem and varying doses of funobactam (or placebo) is initiated two hours post-inoculation. Dosing is typically every 6 hours (q6h) to simulate clinical regimens.[1]
- Efficacy Assessment: At 24 hours, mice are euthanized, and the thighs are harvested and homogenized to determine the bacterial load (log10 CFU/thigh). The change in bacterial count from the start of therapy is the primary efficacy endpoint.[1][12][14]

### **Clinical Development and Future Outlook**

**Funobactam**, in combination with imipenem/cilastatin, is advancing through late-stage clinical development. A Phase 3 trial (XNW4107-302) evaluating its efficacy and safety against imipenem/cilastatin/relebactam for HABP/VABP in 449 subjects met its primary non-inferiority endpoint for 14-day all-cause mortality.[2] Notably, the **Funobactam** combination demonstrated superior results in clinical treatment success rate and clearance of multidrug-resistant microorganisms compared to the control arm.[2]

The potent, broad-spectrum activity of imipenem/**funobactam** against the most critical carbapenem-resistant Gram-negative pathogens positions it as a highly promising therapeutic candidate.[2][4] By overcoming key mechanisms of resistance, **Funobactam** has the potential to become an indispensable tool in the clinical management of severe and life-threatening bacterial infections, addressing a significant unmet medical need.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 3. funobactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Funobactam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. youtube.com [youtube.com]
- 9. β-Lactamases and β-Lactamase Inhibitors in the 21st Century PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound | AntibioticDB [antibioticdb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the role of Funobactam in overcoming antibiotic resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623608#understanding-the-role-of-funobactam-in-overcoming-antibiotic-resistance]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com